molecular formula C15H18N6O2 B2916473 1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide CAS No. 2176124-54-0

1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2916473
CAS No.: 2176124-54-0
M. Wt: 314.349
InChI Key: MEVGTEKMOFHCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine core, a pyrimidine ring, and a pyrrolidine moiety

Scientific Research Applications

1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of these three distinct moieties, which may confer unique biological properties and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-6-oxo-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-20-14(22)5-4-11(19-20)15(23)17-10-12-16-7-6-13(18-12)21-8-2-3-9-21/h4-7H,2-3,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVGTEKMOFHCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.